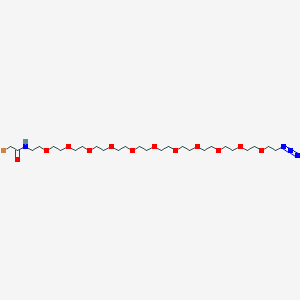

Bromoacetamido-PEG11-azide

CAS No.:

Cat. No.: VC17995397

Molecular Formula: C26H51BrN4O12

Molecular Weight: 691.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H51BrN4O12 |

|---|---|

| Molecular Weight | 691.6 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

| Standard InChI | InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |

| Standard InChI Key | NCUYWFZRLBRWFD-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bromoacetamido-PEG11-azide (CAS 2172677-17-5) features a linear PEG chain comprising 11 ethylene oxide units, flanked by a bromoacetamido group at one terminus and an azide (-N3) at the other. The PEG backbone confers hydrophilicity, while the terminal groups enable orthogonal reactivity:

-

Bromoacetamido moiety: Reacts with thiols (-SH) via nucleophilic substitution, forming stable thioether bonds at pH >8.0 .

-

Azide group: Participates in Huisgen cycloaddition with alkynes, producing triazole linkages under copper catalysis or strain-promoted conditions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₅₁BrN₄O₁₂ | |

| Molecular weight | 691.61 g/mol | |

| Purity | ≥95% | |

| PEG spacer length | 46.0 Å (39 atoms) | |

| Solubility | Aqueous buffers, DMSO, DMF |

The discrete PEG (dPEG®) structure ensures monodispersity, unlike polydisperse traditional PEGs, which is critical for reproducible pharmacokinetics .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three stages:

-

PEG chain elongation: Stepwise addition of ethylene oxide units to achieve the 11-mer backbone.

-

Bromoacetamido incorporation: Reaction of the PEG amine with bromoacetyl bromide under anhydrous conditions.

-

Azide functionalization: Displacement of a terminal leaving group (e.g., mesylate) with sodium azide .

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): NMR confirms PEG spacer integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and bromoacetamido formation (δ 3.4 ppm for -CH₂Br) .

-

Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ peak at m/z 692.61, aligning with theoretical values .

Reactivity and Bioconjugation Mechanisms

Thiol-Bromoacetamido Chemistry

The bromoacetamido group exhibits selective reactivity toward cysteine residues and other thiol-containing molecules:

This reaction proceeds efficiently at pH 8.0–9.0, avoiding maleimide instability at alkaline conditions .

Azide-Alkyne Click Chemistry

The azide terminus enables two conjugation strategies:

-

Copper-catalyzed (CuAAC): Requires Cu(I) catalysts, yielding 1,4-disubstituted triazoles.

-

Strain-promoted (SPAAC): Utilizes cyclooctynes (e.g., DBCO) for copper-free applications in sensitive biological systems .

Table 2: Comparison of Click Chemistry Methods

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Reaction time | 1–2 hours | 12–24 hours |

| Biocompatibility | Limited (cytotoxic Cu) | High |

| Kinetic rate (k) | ||

| Applications | In vitro labeling | In vivo targeting |

Biomedical Applications

Drug Delivery Systems

Bromoacetamido-PEG11-azide facilitates the creation of antibody-drug conjugates (ADCs) with enhanced stability:

-

Tumor-targeting ADCs: Conjugation of anti-HER2 antibodies to monomethyl auristatin E (MMAE) via PEG11 spacer improves solubility and reduces aggregation .

-

mRNA-LNP formulations: PEGylation of lipid nanoparticles reduces hepatic clearance, increasing circulation half-life from 2 to 8 hours in murine models .

Diagnostic Probes

-

Fluorophore labeling: Site-specific attachment of Cy5.5 to cysteine-tagged proteins achieves 95% labeling efficiency without quenching .

-

PET imaging agents: -labeled peptides conjugated via PEG11 show 3-fold higher tumor uptake compared to shorter PEG spacers .

Comparative Analysis With Related PEG Derivatives

Table 3: Functional PEG Derivatives Comparison

| Compound | Functional Groups | PEG Length | Key Advantage | Limitation |

|---|---|---|---|---|

| Bromoacetamido-PEG11-azide | BrCH₂CONH, N₃ | 11 units | Dual orthogonal reactivity | Higher cost vs. mono-functional PEGs |

| Maleimide-PEG12-azide | Maleimide, N₃ | 12 units | Faster thiol reactivity | pH-sensitive degradation |

| NHS-PEG10-DBCO | NHS ester, DBCO | 10 units | Copper-free conjugation | Limited to amine-containing targets |

| SH-PEG9-alkyne | Thiol, alkyne | 9 units | Direct disulfide formation | Oxidation-prone in serum |

The 46.0 Å PEG11 spacer optimally balances conjugate size (avoiding renal filtration) and steric accessibility, unlike shorter PEG3 (17.5 Å) or longer PEG24 variants .

Challenges and Future Perspectives

Current Limitations

-

Steric hindrance: The PEG11 spacer may reduce binding affinity in small-molecule conjugates (e.g., <500 Da drugs).

-

Batch variability: Despite dPEG® technology, lot-to-lot molecular weight variations of ±2 Da persist .

Emerging Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume